BenchChemオンラインストアへようこそ!

Tyrphostin A1

EGFR Tyrosine Kinase Negative Control

Secure your supply of Tyrphostin A1 (AG9), the universally accepted 'inactive analog' and essential negative control for protein tyrosine kinase (TK) research. With an EGFR kinase IC50 >1250 μM, it ensures that any observed effects with active tyrphostins are due to genuine TK inhibition. This compound is uniquely required to control for off-target effects like background membrane conductance activation (1.6 nS increase at 100 μM). It also serves as a standalone tool for boosting rAAV transgene expression (>1,000-fold at 500 μM) and investigating TK-independent IL-12 p40 inhibition (62.5% reduction at 10 μM). Procure this batch-tested, ≥98% pure compound to guarantee data integrity and power your gene therapy and immunology discoveries.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 2826-26-8
Cat. No. B1683343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrphostin A1
CAS2826-26-8
Synonyms(3,4-dihydroxybenzylidene)malononitrile
(3,4-dihydroxyphenyl)methylene propanedinitrile
3,4-dihydroxybenzylidenemalononitrile
RG 50810
RG-50810
tyrphostin 23
tyrphostin A1
tyrphostin A23
tyrphostin AG18
tyrphostin RG50810
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C(C#N)C#N
InChIInChI=1S/C11H8N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3
InChIKeyUOHFCPXBKJPCAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tyrphostin A1 (CAS 2826-26-8) AG9: Inactive Tyrphostin Control for Scientific Research & Procurement


Tyrphostin A1 (AG9, CAS 2826-26-8) is a synthetic low-molecular-weight benzylidenemalononitrile compound classified within the tyrphostin family. It is widely recognized as an 'inactive analog' of protein tyrosine kinase (TK) inhibitors, exhibiting minimal inhibition of epidermal growth factor receptor (EGFR) kinase (IC50 > 1250 μM) [1]. This lack of TK-inhibitory activity distinguishes it from the majority of tyrphostins and has established its primary utility as a negative control in experimental designs aimed at discerning TK-mediated from TK-independent biological effects [2].

Why Tyrphostin A1 (AG9) Cannot Be Substituted with Active Tyrphostins in Experimental Controls


Generic substitution within the tyrphostin class is scientifically invalid due to profound functional divergence. Unlike active congeners such as Tyrphostin A23 or AG126, Tyrphostin A1 possesses a 4-methoxybenzylidenemalononitrile core that does not effectively engage the EGFR kinase substrate subsite, resulting in an IC50 for EGFR kinase inhibition exceeding 1250 μM [1]. This starkly contrasts with active tyrphostins, whose IC50 values often fall in the low micromolar range. Critically, while A1 retains the capacity to induce certain off-target, TK-independent effects—such as the activation of background membrane conductance via Na+-Ca2+ exchange stimulation—it lacks the primary TK-inhibitory activity that defines the class [2]. This unique profile means it cannot be substituted with an active TK inhibitor, as it fails to recapitulate the primary pharmacological action under study, nor can it be replaced by a structurally unrelated negative control, as it provides crucial data on compound class-specific, non-target-mediated effects.

Quantitative Comparative Evidence for Tyrphostin A1 Differentiation vs. Active Tyrphostins


EGFR Kinase Inhibition: Tyrphostin A1 (AG9) vs. Active Congeners

Tyrphostin A1 exhibits negligible inhibition of epidermal growth factor receptor (EGFR) kinase, with an IC50 > 1250 μM [1]. This is in stark contrast to active tyrphostins, such as Tyrphostin A23 (AG18), which potently inhibits EGFR with an IC50 of 35 μM .

EGFR Tyrosine Kinase Negative Control

IL-12 p40 Production: Tyrphostin A1 (AG9) Dose-Dependent Inhibition in Macrophages

In macrophage cultures stimulated with CD40L, Tyrphostin A1 caused a dose-dependent decrease in IL-12 p40 production, achieving maximal inhibition of 62.5% at a concentration of 10 μM [1]. While this demonstrates a TK-independent immunomodulatory effect, the magnitude of inhibition is less than what is typically observed with active tyrphostins targeting the JAK/STAT pathway.

IL-12 Immunology Th1/Th17 Differentiation

Nitric Oxide (NO) Production: Tyrphostin A1 (AG9) vs. Tyrphostin AG126 in LPS-Stimulated Macrophages

In cultured macrophages stimulated with lipopolysaccharide (LPS), the active tyrphostin AG126 inhibited the increase in nitrite (a marker of NO production) with an IC50 of approximately 15 μM. In contrast, Tyrphostin A1, an analog of AG126, had no effect on LPS-induced nitrite production [1].

Nitric Oxide Inflammation Sepsis Models

Membrane Conductance: Tyrphostin A1 (AG9) vs. Tyrphostin A23 (AG18) in Cardiac Myocytes

In guinea pig ventricular myocytes, both the TK-inhibiting Tyrphostin A23 and the TK-inactive Tyrphostin A1 increased membrane conductance. At a concentration of 100 μM, Tyrphostin A1 significantly increased membrane slope conductance by 1.6 ± 0.3 nS (n=4, P < 0.05) [1]. This effect was similar to that of A23, indicating a shared, TK-independent mechanism likely involving stimulation of the Na+-Ca2+ exchanger.

Electrophysiology Cardiac Myocytes Na+/Ca2+ Exchanger

STAT4/STAT3 Phosphorylation: Tyrphostin A1 (AG9) vs. Tyrphostin B42 in T Cells

In T cells stimulated with IL-12, Tyrphostin A1, but not Tyrphostin B42, was found to inhibit STAT4 and STAT3 phosphorylation [1]. This differential activity highlights a specific, non-TK-mediated effect of A1 on the JAK/STAT pathway, which is not shared by all tyrphostin analogs.

STAT Transcription Factors JAK/STAT Signaling T Cell Activation

rAAV Transgene Expression: Tyrphostin A1 Enhancement vs. Control

Treatment of cells with Tyrphostin A1 at a concentration of 500 μM led to a dramatic, >1,000-fold enhancement of recombinant adeno-associated virus (rAAV) mediated transgene expression compared to untreated control cells [1]. This effect is attributed to the inhibition of EGFR kinase-mediated phosphorylation of a single-strand D-sequence-binding protein (ssDBP), a known TK-dependent process, despite the compound's classification as 'inactive'.

Gene Therapy Adeno-Associated Virus (AAV) Transduction Efficiency

Optimal Research Applications for Tyrphostin A1 Procurement


Negative Control in EGFR Tyrosine Kinase Studies

Procure Tyrphostin A1 for use as an essential negative control in experiments investigating EGFR and other receptor tyrosine kinase (RTK) signaling pathways. Its demonstrated IC50 > 1250 μM for EGFR kinase [1] confirms its inability to inhibit the target, allowing researchers to confidently attribute any observed inhibitory effects of active tyrphostins (e.g., A23 with an IC50 of 35 μM) to specific TK blockade rather than off-target compound interactions.

Dissection of TK-Independent Off-Target Effects of Tyrphostins

Utilize Tyrphostin A1 to delineate TK-independent activities inherent to the tyrphostin chemical scaffold. The compound's ability to increase membrane conductance in cardiac myocytes by 1.6 nS at 100 μM [1], an effect it shares with active TK inhibitors like A23, makes it an indispensable tool for identifying and controlling for non-specific actions in cellular assays, ensuring robust and interpretable data.

Enhancement of rAAV-Mediated Gene Therapy Vector Transduction

Leverage Tyrphostin A1's unique capacity to enhance rAAV transgene expression by >1,000-fold at 500 μM [1]. This application is critical for gene therapy researchers seeking to boost transduction efficiency in hard-to-transduce cell types, such as lung epithelial cells, thereby reducing the required viral load and improving experimental outcomes.

Probing Non-Canonical JAK/STAT Signaling in Immunology

Incorporate Tyrphostin A1 into immunological studies focused on IL-12 signaling and Th1/Th17 differentiation. Its ability to inhibit STAT4/STAT3 phosphorylation [1] and reduce IL-12 p40 production by 62.5% at 10 μM [2] occurs independently of classical TK inhibition. This makes it a valuable reagent for investigating alternative pathways regulating inflammatory cytokine production and T cell polarization, distinct from the effects of TK-active tyrphostins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrphostin A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.